

2-(2-Hydroxyethyl)quinoline CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(2-Hydroxyethyl)quinoline**

Cat. No.: **B089422**

[Get Quote](#)

An In-depth Technical Guide to 2-(2-Hydroxyethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2-Hydroxyethyl)quinoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, physical and spectroscopic properties, a plausible synthesis protocol, and its established role as a versatile chemical intermediate. While specific biological activities for **2-(2-Hydroxyethyl)quinoline** are not extensively documented in publicly available literature, the broader class of quinoline derivatives is known to exhibit significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, through the modulation of various signaling pathways. This guide serves as a foundational resource for researchers engaged in the synthesis of novel quinoline derivatives and the exploration of their therapeutic potential.

Chemical Identity and Molecular Structure

2-(2-Hydroxyethyl)quinoline, also known by its IUPAC name 2-(quinolin-2-yl)ethanol, is a quinoline derivative characterized by a hydroxyethyl substituent at the 2-position of the quinoline ring system.

CAS Number: 1011-50-3[\[1\]](#)[\[2\]](#)

Molecular Formula: C₁₁H₁₁NO[\[1\]](#)[\[2\]](#)

Molecular Weight: 173.21 g/mol [\[2\]](#)

The molecular structure of **2-(2-Hydroxyethyl)quinoline** is represented by the following identifiers:

- SMILES: C1=CC=C2C(=C1)C=CC(=N2)CCO
- InChI: InChI=1S/C11H11NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,13H,7-8H2[\[1\]](#)

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for **2-(2-Hydroxyethyl)quinoline** is presented in the table below. This information is crucial for its identification, purification, and characterization.

Property	Value	Reference
Physical State	Colorless to pale yellow liquid or solid	[1]
Melting Point	104 °C	
Boiling Point	140-160 °C at 0.50 mmHg	[3]
Molecular Weight	173.21 g/mol	[2]
Exact Mass	173.084063974 Da	[2]
¹ H NMR	Illustrative: 8.1-7.4 (m, 6H, Ar-H), 4.1 (t, 2H, CH ₂ OH), 3.2 (t, 2H, Ar-CH ₂)	
¹³ C NMR	Illustrative: 161.0, 147.5, 136.8, 129.5, 128.9, 127.6, 127.3, 125.8, 121.7, 61.5, 40.2	
Mass Spectrum (EI)	Illustrative m/z: 173 (M ⁺), 144, 129	

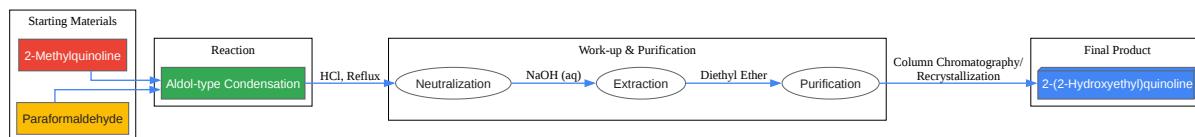
Note: Illustrative spectroscopic data is based on typical values for similar quinoline derivatives and should be confirmed by experimental analysis.

Synthesis of 2-(2-Hydroxyethyl)quinoline

A plausible and efficient method for the synthesis of **2-(2-Hydroxyethyl)quinoline** involves the reaction of 2-methylquinoline (quinaldine) with paraformaldehyde.[\[4\]](#) This reaction proceeds via an aldol-type condensation.

Experimental Protocol: Synthesis of 2-(2-Hydroxyethyl)quinoline^[4]

Materials:


- 2-Methylquinoline (quinaldine)

- Paraformaldehyde
- Concentrated Hydrochloric Acid
- Saturated Sodium Hydroxide Solution
- Diethyl Ether
- Anhydrous Magnesium Sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, suspend 2-methylquinoline (1 equivalent) and paraformaldehyde (1.2 equivalents) in a solution of concentrated hydrochloric acid.
- Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with a saturated solution of sodium hydroxide until a basic pH is achieved.
- Extract the aqueous layer multiple times with diethyl ether.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the crude **2-(2-hydroxyethyl)quinoline**.
- The crude product can be further purified by column chromatography or recrystallization.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(2-Hydroxyethyl)quinoline**.

Chemical Reactivity and Applications

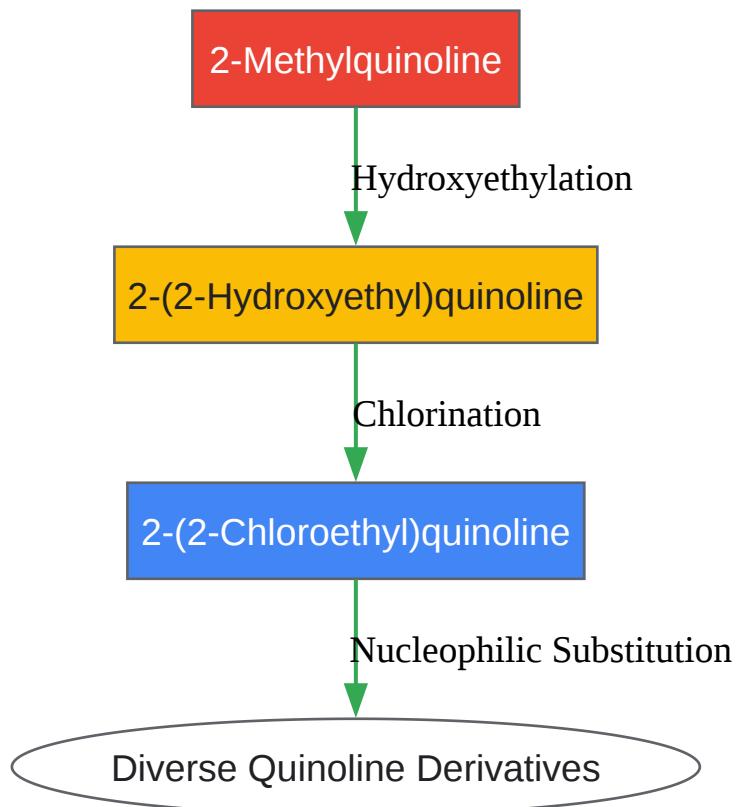
The primary chemical reactivity of **2-(2-Hydroxyethyl)quinoline** is centered around its hydroxyl group and the quinoline ring system. The hydroxyl group can be readily converted to other functional groups, making it a valuable intermediate in organic synthesis.

Chlorination of **2-(2-Hydroxyethyl)quinoline**

A key application of **2-(2-Hydroxyethyl)quinoline** is its use as a precursor for the synthesis of **2-(2-Chloroethyl)quinoline**.^[4] This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl_2) or phosphorus oxychloride (POCl_3). **2-(2-Chloroethyl)quinoline** is a reactive intermediate used in the synthesis of a diverse range of quinoline derivatives with potential therapeutic applications.

Experimental Protocol: Chlorination of **2-(2-Hydroxyethyl)quinoline**[4]

Materials:


- **2-(2-Hydroxyethyl)quinoline**
- Thionyl chloride (or phosphorus oxychloride)
- Anhydrous Dichloromethane

- Saturated Sodium Bicarbonate Solution

Procedure:

- Dissolve **2-(2-hydroxyethyl)quinoline** (1 equivalent) in anhydrous dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.
- Cool the solution in an ice bath.
- Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated time, monitoring progress by TLC.
- Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure to yield 2-(2-Chloroethyl)quinoline. Further purification can be performed by column chromatography.

Logical Relationship of Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic relationship of **2-(2-Hydroxyethyl)quinoline**.

Biological Context and Future Directions

While specific biological data for **2-(2-Hydroxyethyl)quinoline** is limited, the quinoline scaffold is a well-established pharmacophore in drug discovery. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including:

- **Anticancer:** Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.
- **Antimalarial:** The quinoline core is a key feature of antimalarial drugs like quinine and chloroquine.
- **Antibacterial and Antifungal:** The quinoline scaffold is present in several antimicrobial agents.

The biological activity of quinoline derivatives is often attributed to their ability to interact with various cellular targets and modulate key signaling pathways. Some of the pathways known to

be affected by quinoline compounds include:

- PI3K/Akt/mTOR Pathway
- Ras/Raf/MEK Pathway
- Receptor Tyrosine Kinases (e.g., c-Met, EGFR, VEGFR)

The value of **2-(2-Hydroxyethyl)quinoline** lies in its potential as a building block for the synthesis of novel quinoline-based compounds with enhanced or novel biological activities. The functionalization of its hydroxyl group allows for the introduction of diverse chemical moieties, enabling the exploration of a vast chemical space for drug discovery and development. Future research should focus on the synthesis of derivatives of **2-(2-Hydroxyethyl)quinoline** and their systematic evaluation in various biological assays to uncover their therapeutic potential.

Conclusion

2-(2-Hydroxyethyl)quinoline is a well-characterized compound with a defined molecular structure and known synthetic routes. Its primary significance for researchers, scientists, and drug development professionals lies in its role as a versatile intermediate for the synthesis of more complex quinoline derivatives. The established biological importance of the quinoline scaffold provides a strong rationale for the continued exploration of compounds derived from **2-(2-Hydroxyethyl)quinoline** in the quest for new therapeutic agents. This technical guide provides the foundational knowledge required to effectively utilize this compound in research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1011-50-3: 2-(Quinolin-2-yl)ethanol | CymitQuimica [cymitquimica.com]
- 2. 2-Quinolineethanol | C11H11NO | CID 70532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-(2-Hydroxyethyl)quinoline CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089422#2-2-hydroxyethyl-quinoline-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com